GSK591

PRMT5 inhibition Biochemical assay Lead optimization

GSK591 is the definitive substrate-competitive PRMT5 chemical probe, optimized from EPZ015666 with a distinct binding mode that avoids SAM/MTA cofactor sensitivity. This ensures reproducible target engagement in extended 6–14 day cellular assays, supported by excellent HLM stability. With a validated EC₅₀ of 56 nM in Z-138 cells and >12,500-fold selectivity over other methyltransferases, off-target confounding is eliminated—critical for CRISPR epistasis and cancer stem cell studies. Pairs with inactive control SGC2096 for rigorous experimental design. Choose GSK591 when mechanistic precision, validated controls, and long-term assay integrity are non-negotiable.

Molecular Formula C22H28N4O2
Molecular Weight 380.5 g/mol
Cat. No. B607853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK591
SynonymsGSK591;  GSK-591;  GSK 591;  EPZ015866;  EPZ-015866;  EPZ 015866;  GSK 3203591;  GSK-3203591;  GSK3203591.
Molecular FormulaC22H28N4O2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESC1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O
InChIInChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1
InChIKeyTWKYXZSXXXKKJU-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK591 (EPZ015866) PRMT5 Inhibitor: Potency, Selectivity, and Chemical Probe Procurement Overview


GSK591 (also known as EPZ015866 or GSK3203591) is a substrate-competitive, small-molecule chemical probe for protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase implicated in tumorigenesis, splicing regulation, and stem cell function [1]. It is the optimized successor to EPZ015666, identified through structure- and property-guided design, and is offered as an SGC (Structural Genomics Consortium) epigenetic probe [2]. GSK591 potently inhibits the PRMT5/MEP50 complex in biochemical assays and demonstrates high selectivity against a broad panel of other protein methyltransferases [3].

GSK591 Selectivity and PK Profile: Why In-Class Substitution Introduces Experimental Confounders


PRMT5 inhibitors are not interchangeable; they diverge significantly in mechanism, binding mode, pharmacokinetics, and off-target profiles. GSK591 is a substrate-competitive inhibitor with a distinct binding mode compared to SAM-competitive agents (e.g., JNJ-64619178, PF-06939999) or MTA-cooperative inhibitors (e.g., AMG-193) [1]. This mechanistic difference results in varying cellular effects and selectivity windows. Furthermore, GSK591 demonstrates excellent human liver microsome (HLM) stability, a critical property for in vitro studies that may not be preserved across all PRMT5 inhibitors [2]. Substituting GSK591 for another PRMT5 inhibitor without rigorous validation can confound target engagement studies and produce non-comparable data, particularly in experiments sensitive to compound stability, cell permeability, or off-target activity.

GSK591 vs. PRMT5 Inhibitors: Quantitative Comparator Data for Informed Compound Selection


Biochemical Potency: GSK591 Demonstrates 5.5-Fold Superior IC50 Compared to Direct Precursor EPZ015666

In a comparative biochemical assay, GSK591 (EPZ015866) exhibits an IC50 of 4 nM against PRMT5, representing a 5.5-fold improvement in potency over its direct precursor EPZ015666 (IC50 = 22 nM) [1]. Both compounds were evaluated using the PRMT5/MEP50 complex methylating histone H4 [2]. This potency enhancement was achieved through iterative structure-guided optimization while maintaining the substrate-competitive mechanism of action .

PRMT5 inhibition Biochemical assay Lead optimization

Cellular Target Engagement: GSK591 Demonstrates Robust Cellular Activity with EC50 of 56 nM in Z-138 Mantle Cell Lymphoma Cells

In Z-138 mantle cell lymphoma cells, a model system characterized by PRMT5 overexpression, GSK591 inhibits symmetric dimethylation of SmD3 protein—a direct PRMT5 substrate—with an EC50 of 56 nM [1]. This cellular EC50 is within approximately one log unit of the biochemical IC50 (4-11 nM), confirming efficient cell permeability and robust on-target cellular activity . In contrast, the SAM-competitive inhibitor JNJ-64619178 exhibits an IC50 of 0.2 nM in biochemical assays but requires significantly different experimental conditions for cellular efficacy assessment [2].

Cellular pharmacodynamics Target engagement Mantle cell lymphoma

Methyltransferase Selectivity Profile: GSK591 Maintains Target Engagement up to 50 µM Without Significant Off-Target Activity

GSK591 was evaluated against a comprehensive panel of protein methyltransferases and demonstrated no significant inhibition of non-PRMT5 enzymes at concentrations up to 50 µM . This high selectivity window (>12,500-fold relative to its biochemical IC50 of 4 nM) is maintained from the precursor EPZ015666 and positions GSK591 as a highly specific chemical probe [1]. In comparative studies, some alternative PRMT5 inhibitors exhibit divergent selectivity profiles; for instance, LLY-283 operates through a distinct binding mechanism (SAM-competitive versus substrate-competitive) that may yield different off-target signatures [2].

Selectivity Chemical probe Epigenetics

In Vitro Metabolic Stability: GSK591 Exhibits Excellent Human Liver Microsome (HLM) Stability Supporting Extended In Vitro Assays

GSK591 was optimized for improved drug-like properties compared to its precursor EPZ015666, with specific attention to human liver microsome (HLM) stability [1]. The compound maintains excellent HLM stability, a critical parameter for ensuring sustained compound integrity during extended in vitro cellular assays [2]. In mouse pharmacokinetic studies, GSK591, EPZ015666, and related analogs exhibited moderate to high plasma clearance and a wide range of oral bioavailability (0.6 to 45 L/kg volume of distribution), underscoring the importance of metabolic stability in compound selection . While this class of compounds generally presents challenges for in vivo applications, GSK591's optimized stability profile makes it particularly suitable for in vitro mechanistic studies.

Metabolic stability In vitro pharmacology Chemical probe quality

Functional Cellular Activity: GSK591 Inhibits Cancer Cell Proliferation with Sub-Micromolar GI50 Values Across Multiple Solid and Hematologic Cancer Models

In a 6-day proliferation assay, GSK591 demonstrated broad antiproliferative activity across a panel of human hematologic and solid cancer cell lines, with GI50 values consistently below 1 µM [1]. Specifically, GSK591 inhibited 5637 bladder cancer cell growth with GI50 values ranging from 143 nM to 285 nM depending on assay conditions [2]. In glioblastoma stem cell (GSC) models, GSK591 (1 µM) significantly reduced sphere-forming capacity across multiple patient-derived lines (p = 0.0031 versus SGC2096 inactive control), confirming functional on-target activity [3]. This sub-micromolar cellular potency aligns with the compound's biochemical and cellular target engagement data and supports its use in oncology-focused research programs.

Antiproliferative activity Cancer cell lines In vitro efficacy

Distinct Binding Mode: GSK591 is a Substrate-Competitive Inhibitor, Differentiating It from SAM-Competitive and MTA-Cooperative PRMT5 Inhibitors

GSK591 functions as a substrate-competitive inhibitor of PRMT5, binding within the substrate-binding pocket of the PRMT5/MEP50 complex and preventing histone H4 methylation [1]. This mechanism contrasts with SAM-competitive inhibitors (e.g., JNJ-64619178, PF-06939999, PRT543) that occupy the S-adenosylmethionine cofactor binding site, and with MTA-cooperative inhibitors (e.g., AMG-193, TNG908) that preferentially bind PRMT5 in the presence of methylthioadenosine [2]. Substrate-competitive inhibitors like GSK591 and EPZ015666 are less sensitive to fluctuations in intracellular SAM/MTA levels, which can vary across cell types and metabolic states, and may exhibit different resistance profiles compared to SAM-competitive agents [3].

Mechanism of action Binding mode SAM-competitive

GSK591 Application Scenarios: Optimal Use Cases in Cancer Epigenetics and Target Validation Research


Target Validation and CRISPR Epistasis Studies in PRMT5-Dependent Cancer Models

For researchers conducting CRISPR knockout or knockdown epistasis experiments to dissect PRMT5-dependent signaling pathways, GSK591 provides a highly selective chemical probe with a validated EC50 of 56 nM for cellular target engagement in Z-138 cells [1]. Its >12,500-fold selectivity window over other methyltransferases (no significant inhibition at concentrations up to 50 µM) ensures that observed phenotypes are attributable to PRMT5 inhibition rather than off-target effects [2]. The availability of the inactive control compound SGC2096 enables rigorous experimental design with appropriate negative controls for chemical probe studies [3].

In Vitro Proliferation and Clonogenicity Assays in Hematologic and Solid Tumor Cell Lines

GSK591 is optimized for extended in vitro cellular assays, with documented GI50 values below 1 µM across multiple cancer cell lines including bladder cancer (5637: GI50 = 143-285 nM) and glioblastoma stem cells [1]. The compound's excellent human liver microsome (HLM) stability supports its use in long-term (6-14 day) proliferation, clonogenicity, and sphere-formation assays without compound degradation compromising data integrity [2]. In glioblastoma stem cell models, GSK591 at 1 µM significantly reduced sphere-forming capacity (p = 0.0031 vs. SGC2096 control), demonstrating functional on-target activity [3].

Mechanistic Comparison of PRMT5 Inhibitor Binding Modes in Cell-Based Studies

For studies requiring side-by-side comparison of PRMT5 inhibitor mechanisms, GSK591 serves as the prototypical substrate-competitive tool, contrasting with SAM-competitive inhibitors (e.g., JNJ-64619178) and MTA-cooperative agents (e.g., AMG-193) [1]. Because substrate-competitive inhibitors are less sensitive to fluctuations in intracellular SAM/MTA cofactor concentrations, GSK591 provides a distinct pharmacological profile for probing PRMT5 biology under varying metabolic states or in cell types with altered one-carbon metabolism [2]. This mechanistic distinction is critical for researchers investigating differential sensitivity or resistance mechanisms across PRMT5 inhibitor classes [3].

Breast Cancer Stem Cell (BCSC) and Self-Renewal Studies

GSK591 has been validated in breast cancer stem cell models, where treatment with 5 µM GSK591 significantly inhibits proliferation and self-renewal of BCSCs derived from MCF7, T47D, and SUM159 cell lines [1]. Notably, GSK591 selectively affected cancer stem cell populations while preserving normal mammary stem cell self-renewal, indicating a potential therapeutic window that can be exploited in cancer stem cell-targeted research [2]. This application is supported by the compound's ability to reduce ALDEFLUOR-positive stem cell populations and primary mammosphere formation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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